molecular formula C16H26N4O3 B044021 N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide CAS No. 112683-77-9

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide

Cat. No.: B044021
CAS No.: 112683-77-9
M. Wt: 322.4 g/mol
InChI Key: NZTGKWBUKKOZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide typically involves the reaction of 4-amino-2,6-dioxo-1,3-dipropylpyrimidine with cyclopentanecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide
  • N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)cyclopentanecarboxamide

Uniqueness

Compared to similar compounds, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide exhibits unique properties such as higher stability and specific enzyme inhibition profiles. These characteristics make it a valuable compound for further research and development .

Biological Activity

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its cytotoxic effects against various cancer cell lines. This article reviews the compound's biological activity, synthesizing findings from diverse research studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H20N4O3
  • Molecular Weight : 336.4 g/mol
  • CAS Number : 154623-75-3

Cytotoxicity

Recent studies have examined the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the cytotoxic activity observed in different studies:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast Cancer)5.0Induction of apoptosis
SUIT-2 (Pancreatic Cancer)10.0Cell cycle arrest
HT-29 (Colon Cancer)7.5Apoptotic pathway activation

The compound demonstrated significant cytotoxicity, particularly against the MDA-MB-231 cell line, where it was more potent than the standard chemotherapeutic agent cisplatin.

The mechanism by which this compound exerts its cytotoxic effects appears to involve:

  • Induction of Apoptosis : Morphological changes consistent with apoptosis were observed in treated cells, confirmed by Hoechst 33,258 staining.
  • Cell Cycle Arrest : The compound was shown to induce cell cycle arrest at the G1 phase, leading to reduced proliferation rates in sensitive cancer cell lines.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Breast Cancer Cells : A study focused on MDA-MB-231 cells revealed that treatment with the compound resulted in increased sub-G1 population, indicative of apoptosis. The study utilized flow cytometry to quantify these effects and established a clear dose-response relationship.
  • Pancreatic Cancer Research : In SUIT-2 cells, the compound's ability to induce cell cycle arrest was linked to upregulation of p21 and downregulation of cyclin D1, suggesting a targeted mechanism for inhibiting tumor growth.
  • Colon Cancer Evaluation : The effects on HT-29 cells showed that this compound could enhance the efficacy of existing chemotherapeutic agents through synergistic interactions.

Properties

IUPAC Name

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-3-9-19-13(17)12(15(22)20(10-4-2)16(19)23)18-14(21)11-7-5-6-8-11/h11H,3-10,17H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTGKWBUKKOZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.